molecular formula C16H14N2O3S B585422 Valdecoxib-d3

Valdecoxib-d3

Cat. No.: B585422
M. Wt: 317.4 g/mol
InChI Key: LNPDTQAFDNKSHK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valdecoxib-d3 is a deuterated form of Valdecoxib, a highly selective cyclooxygenase-2 inhibitor. Valdecoxib is known for its anti-inflammatory and analgesic properties, making it useful in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Valdecoxib.

Biochemical Analysis

Biochemical Properties

Valdecoxib-d3, like its parent compound Valdecoxib, plays a significant role in biochemical reactions, particularly in the inhibition of the inducible form of cyclooxygenase (COX-2) . It interacts with enzymes such as COX-2 and COX-1 . The phenyl sulfonamide group of Valdecoxib interacts with protein residues of the COX-2 enzyme to elicit its action .

Cellular Effects

This compound influences cell function by inhibiting the COX-2 enzyme, which plays a key role in inflammation and pain . By inhibiting this enzyme, this compound can reduce inflammation and alleviate pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the COX-2 enzyme . The phenyl sulfonamide group of Valdecoxib interacts with protein residues of the COX-2 enzyme, thereby inhibiting its action .

Temporal Effects in Laboratory Settings

It is known that Valdecoxib, the parent compound, is metabolized by hepatic microsomal enzymes (CYP 2C9 and CYP 3A4) that form hydroxylated and carboxylic acid metabolites .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. The parent compound Valdecoxib has been shown to be a potent and specific inhibitor of COX-2, suggesting that this compound may have similar dosage-dependent effects .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as its parent compound Valdecoxib. In animals, Valdecoxib is primarily metabolized by hepatic microsomal enzymes (CYP 2C9 and CYP 3A4) that form hydroxylated and carboxylic acid metabolites .

Transport and Distribution

Given its similarity to Valdecoxib, it is likely that it follows similar transport and distribution patterns .

Subcellular Localization

Given its role as a COX-2 inhibitor, it is likely that it is localized in areas of the cell where COX-2 is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valdecoxib-d3 can be synthesized through various methods, including solid dispersion techniques and inclusion complex formation. One method involves the use of polyvinyl pyrrolidone (PVP K-30) to enhance the dissolution profile of Valdecoxib . Another method involves the formation of an inclusion complex with hydroxypropyl βeta-cyclodextrin (HPβ-CD) using physical mixture and freeze-drying methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as differential scanning calorimetry, Fourier transform infrared spectral analysis, and scanning electron microscopy helps in characterizing the final product .

Chemical Reactions Analysis

Types of Reactions: Valdecoxib-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the use of ruthenium(II) catalysts in 1,3-dipolar cycloaddition reactions has been reported .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the formation of 3,4-diaryl-substituted isoxazoles has been observed in certain reactions .

Comparison with Similar Compounds

Valdecoxib-d3 is compared with other selective cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. This compound is known for its high potency and selectivity for cyclooxygenase-2, with an IC50 value of 5 nM . This makes it more potent than celecoxib and rofecoxib, which have IC50 values of 0.05 μM and 0.5 μM, respectively . The unique binding interactions of this compound with cyclooxygenase-2 contribute to its fast rate of inactivation and high selectivity .

List of Similar Compounds:
  • Celecoxib
  • Rofecoxib
  • Etoricoxib

This compound stands out due to its high potency, selectivity, and unique binding interactions with cyclooxygenase-2, making it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

4-[3-phenyl-5-(trideuteriomethyl)-1,2-oxazol-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPDTQAFDNKSHK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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